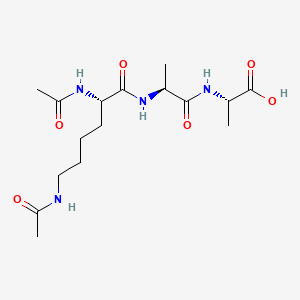

N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine

Descripción

Significance of Peptidoglycan in Bacterial Cell Wall Integrity

The bacterial cell wall is an essential extracellular layer that provides structural support, maintains cell shape, and protects against osmotic lysis. acs.orgoup.com In most bacteria, the primary component of the cell wall is peptidoglycan, a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptides. acs.orgoup.comharvard.edu The glycan component consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. oup.comharvard.edu Attached to the NAM residues are peptide chains, which are then cross-linked to peptides of adjacent glycan strands, forming a robust, three-dimensional network. harvard.edu The integrity of this peptidoglycan sacculus is paramount for bacterial viability, making its biosynthesis an attractive target for antibiotics. nih.govnih.gov

The thickness and composition of the peptidoglycan layer are key features used to classify bacteria. Gram-positive bacteria possess a thick, multilayered peptidoglycan layer, whereas Gram-negative bacteria have a much thinner layer situated in the periplasmic space between the inner and outer membranes. acs.org

Role of D-Ala-D-Ala Termini in Peptidoglycan Precursors

The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm with the synthesis of a nucleotide-activated precursor, UDP-N-acetylmuramyl-pentapeptide. acs.orgresearchgate.net A key feature of this precursor is the C-terminal dipeptide, D-alanyl-D-alanine (D-Ala-D-Ala). nih.govmedchemexpress.com This specific dipeptide is synthesized by the enzyme D-alanine-D-alanine ligase (Ddl). chemimpex.comrsc.org

The D-Ala-D-Ala terminus is of paramount importance as it is directly involved in the final steps of peptidoglycan synthesis, which occur on the outer surface of the cytoplasmic membrane. nih.gov Here, transpeptidase enzymes catalyze the cross-linking of adjacent peptide chains. This reaction involves the cleavage of the terminal D-alanine residue from one pentapeptide and the formation of a new peptide bond with a diamino acid in an adjacent peptide chain. medchemexpress.comnih.gov This transpeptidation reaction is what ultimately provides the strength and rigidity to the peptidoglycan mesh.

(Ac)2-L-Lys-D-Ala-D-Ala as a Model Substrate in Peptidoglycan Research

To study the intricate details of peptidoglycan biosynthesis and the mechanisms of antibiotics that target this pathway, researchers rely on simplified, well-defined model systems. The synthetic tripeptide, (Ac)2-L-Lys-D-Ala-D-Ala, serves as an excellent and widely used model substrate because it mimics the natural D-Ala-D-Ala terminus of the peptidoglycan precursor. nih.govnih.gov The diacetylated lysine (B10760008) at the N-terminus provides solubility and a point of attachment for various analytical techniques, while the crucial D-Ala-D-Ala dipeptide provides the specific recognition motif for both enzymes and antibiotics. researchgate.netuliege.be

This compound is commercially available and can be synthesized with high purity, ensuring reproducibility in experimental assays. sigmaaldrich.comsigmaaldrich.com Its use has been instrumental in a multitude of studies aimed at understanding the molecular basis of antibiotic action and enzymatic activity.

Overview of Research Approaches Utilizing (Ac)2-L-Lys-D-Ala-D-Ala

The utility of (Ac)2-L-Lys-D-Ala-D-Ala in peptidoglycan research is broad, encompassing a variety of biochemical and biophysical techniques. It is extensively used in studies of glycopeptide antibiotics, such as vancomycin (B549263), which exert their therapeutic effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transpeptidation and transglycosylation reactions. nih.govnih.gov

Furthermore, this synthetic peptide is a key substrate for enzymes involved in the final stages of cell wall synthesis and modification, such as DD-carboxypeptidases. nih.govuniprot.org These enzymes are responsible for cleaving the terminal D-alanine from the pentapeptide, a process that modulates the extent of cross-linking in the peptidoglycan.

Key Research Applications of (Ac)2-L-Lys-D-Ala-D-Ala:

| Research Area | Specific Application | Key Findings |

| Antibiotic Binding Studies | Investigating the interaction of vancomycin and other glycopeptide antibiotics with their target motif. | Elucidation of the conformational changes and binding affinities using techniques like NMR and infrared spectroscopy. nih.govrsc.org |

| Enzyme Kinetics | Serving as a substrate for DD-carboxypeptidases and other penicillin-binding proteins (PBPs). | Characterization of enzyme activity, inhibition, and the mechanism of action of β-lactam antibiotics. nih.govuniprot.org |

| Development of Novel Antibiotics | Used in screening assays to identify new compounds that bind to the D-Ala-D-Ala motif. | Validation of on-bead screening of combinatorial libraries for new antibiotic discovery. nih.gov |

| Structural Biology | Co-crystallization with antibiotics or enzymes to determine the three-dimensional structure of the complex. | Providing detailed atomic-level insights into the molecular recognition process. researchgate.net |

Structure

2D Structure

Propiedades

Número CAS |

24570-39-6 |

|---|---|

Fórmula molecular |

C16H28N4O6 |

Peso molecular |

372.42 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13-/m0/s1 |

Clave InChI |

VIHGYLJIMMKSBR-KWBADKCTSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C |

SMILES canónico |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C |

Secuencia |

XAA |

Sinónimos |

Ac2-L-Lys-D-Ala-D-Ala Ac2-Lys-Ala-Ala diacetyl-L-lysyl-D-alanyl-D-alanine N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine N-(alpha), N-(epsilon)-diacetyl-Lys-Ala-Ala N-(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Ac 2 L Lys D Ala D Ala and Its Analogues

Solid-Phase Peptide Synthesis Techniques for (Ac)2-L-Lys-D-Ala-D-Ala

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient route for the preparation of (Ac)2-L-Lys-D-Ala-D-Ala. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. scispace.com

A common strategy employs a rink amide resin as the solid support and the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. The synthesis commences with the attachment of the C-terminal D-alanine to the resin. Subsequent steps involve the deprotection of the Fmoc group, followed by coupling of the next Fmoc-protected amino acid (D-alanine and then L-lysine) using a suitable coupling agent.

Key Reagents in SPPS of (Ac)2-L-Lys-D-Ala-D-Ala:

| Reagent | Function |

| Rink Amide Resin | Solid support for peptide assembly |

| Fmoc-D-Ala-OH | Protected C-terminal amino acid |

| Fmoc-L-Lys(Boc)-OH | Protected lysine (B10760008) residue |

| Piperidine in DMF | Reagent for Fmoc group removal |

| HBTU/HOBt/DIEA | Coupling reagents for peptide bond formation |

| Acetic Anhydride | Acetylating agent for the N-terminus and lysine side chain |

| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups |

The synthesis begins by coupling Fmoc-D-Ala-OH to the rink amide resin. Following this, the Fmoc group is removed, and the second residue, Fmoc-D-Ala-OH, is coupled. The same deprotection and coupling cycle is repeated for Fmoc-L-Lys(Boc)-OH. Upon completion of the peptide chain assembly, the terminal Fmoc group is removed, and both the α-amino group and the ε-amino group of the lysine side chain (after removal of the Boc protecting group) are acetylated using acetic anhydride. The final step involves cleavage of the peptide from the resin and simultaneous removal of any remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). Purification of the crude peptide is then carried out using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthetic Approaches for (Ac)2-L-Lys-D-Ala-D-Ala

Solution-phase synthesis, while often more labor-intensive than SPPS, provides greater flexibility for large-scale production and the synthesis of modified peptides. This approach involves the sequential coupling of protected amino acid derivatives in an organic solvent.

A representative solution-phase synthesis of (Ac)2-L-Lys-D-Ala-D-Ala could begin with the coupling of N-benzyloxycarbonyl (Z)-protected D-alanine with D-alanine methyl ester to form the dipeptide Z-D-Ala-D-Ala-OMe. After removal of the Z group by hydrogenolysis, the resulting dipeptide ester is coupled with di-Boc-L-lysine. Subsequent deprotection of the Boc groups and acetylation of the amino groups, followed by saponification of the methyl ester, yields the desired tripeptide. harvard.edu

Typical Protecting Groups and Coupling Reagents in Solution-Phase Synthesis:

| Component | Examples |

| N-terminal Protecting Groups | Boc (tert-butyloxycarbonyl), Z (benzyloxycarbonyl) |

| C-terminal Protecting Groups | Methyl ester (OMe), Benzyl (B1604629) ester (OBn) |

| Coupling Reagents | DCC (N,N'-dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

Purification at each step is typically achieved by crystallization or chromatography, which can be a drawback of this method compared to the simpler washing steps in SPPS.

Chemoenzymatic Synthesis of (Ac)2-L-Lys-D-Ala-D-Ala Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. mdpi.com While the direct chemoenzymatic synthesis of (Ac)2-L-Lys-D-Ala-D-Ala is not extensively documented, enzymatic methods are employed in the synthesis of related peptide structures. For instance, proteases like papain can be used to catalyze the formation of peptide bonds. mdpi.comacs.org

This approach often involves the use of amino acid esters as substrates. For example, the synthesis of a dipeptide could involve the papain-catalyzed reaction between an N-protected amino acid ester and another amino acid ester. mdpi.com The high stereospecificity of enzymes ensures the formation of peptides with the correct chirality, which is a significant advantage. nih.gov

Design and Synthesis of C-Terminal Modified Analogues

Modifications at the C-terminus of (Ac)2-L-Lys-D-Ala-D-Ala are of significant interest, particularly in the context of overcoming vancomycin (B549263) resistance.

A crucial analogue is the depsipeptide (Ac)2-L-Lys-D-Ala-D-Lac, where the C-terminal D-alanine is replaced by D-lactic acid (D-Lac). This modification mimics the altered peptidoglycan precursor found in vancomycin-resistant bacteria. mdpi.comoup.com

The synthesis of this depsipeptide can be achieved through solution-phase methods. pnas.org A key step is the esterification of a protected D-alanine derivative with D-lactic acid. For instance, Boc-D-Ala can be coupled with the benzyl ester of D-lactic acid using a coupling agent like carbonyldiimidazole (CDI). The resulting depsipeptide can then be elongated and modified following standard peptide synthesis protocols. pnas.org

Other modifications to the D-Ala-D-Ala sequence have been explored to probe the binding interactions with glycopeptide antibiotics. These include the replacement of the terminal D-alanine with other D-amino acids or glycine (B1666218). researchgate.net For example, analogues such as (Ac)2-L-Lys-D-Ala-D-Leu and (Ac)2-L-Lys-D-Ala-Gly have been synthesized to study the specificity of vancomycin binding. researchgate.net The synthesis of these analogues generally follows the standard solid-phase or solution-phase peptide synthesis protocols, with the substitution of the appropriate amino acid derivative during the coupling steps.

Synthesis of Polyvalent Forms of (Ac)2-L-Lys-D-Ala-D-Ala

To investigate the effects of multivalency on binding affinity, dimeric and trimeric forms of (Ac)2-L-Lys-D-Ala-D-Ala have been synthesized. These polyvalent ligands often exhibit significantly enhanced binding to multivalent receptors, such as dimeric vancomycin derivatives.

The synthesis of a dimeric form of L-Lys-D-Ala-D-Ala has been reported where two molecules of Nα-Ac-L-Lys-D-Ala-D-Ala are linked through their ε-amino groups via a succinic acid linker. harvard.edu This was achieved by reacting Nα-Ac-L-Lys-D-Ala-D-Ala-O-tBu with succinic acid in the presence of HBTU as a coupling agent. Subsequent deprotection of the tert-butyl ester yielded the dimeric peptide. harvard.edu Similarly, a trivalent derivative has been synthesized using a 1,3,5-benzenetricarbonyl chloride core to link three molecules of the peptide. harvard.edu

Dimeric Structures

The synthesis of dimeric structures of (Ac)2-L-Lys-D-Ala-D-Ala and its analogues often employs strategies that link two peptide units through a variety of chemical tethers. These approaches are designed to probe the effects of multivalency on binding interactions, particularly with dimeric receptors like vancomycin.

One of the most direct methods for creating a dimeric peptide involves the use of a branching amino acid, such as lysine, as a scaffold. By using a di-Fmoc-protected lysine, it is possible to synthesize two identical peptide chains simultaneously, one growing from the α-amino group and the other from the ε-amino group. frontiersin.org This strategy allows for the controlled assembly of a dimeric structure from a central branching point.

A key precursor for many synthetic routes is the protected tripeptide, for instance, Nα-Ac-L-Lys-D-Ala-D-Ala-O-tBu. harvard.edu The synthesis of a dimeric derivative of L-Lys-D-Ala-D-Ala has been reported, highlighting the feasibility of creating these structures. harvard.edu The general synthetic approach involves solution-phase peptide coupling methods, utilizing reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to facilitate amide bond formation. harvard.edu Protecting groups such as benzyloxycarbonyl (Z) for amines and tert-butyl (tBu) esters for carboxylic acids are commonly employed, with subsequent deprotection steps involving palladium-catalyzed hydrogenation and acidolysis with trifluoroacetic acid (TFA), respectively. harvard.edu

Alternative strategies for dimerization involve the introduction of reactive handles at a specific position in the peptide, followed by a ligation reaction. While often applied to larger molecules like vancomycin, these methods can be adapted for peptide dimerization. harvard.edunih.gov These include:

Disulfide Bond Formation: Introduction of a cysteine residue allows for oxidative dimerization through the formation of a disulfide bridge.

Olefin Metathesis: Incorporation of terminal alkenes can lead to dimerization using a ruthenium catalyst. nih.gov

These methods offer flexibility in the choice of linker length and composition, which can significantly influence the biological activity of the resulting dimer. The synthesis of various peptide ligands, including dimeric forms of L-Lys-D-Ala-D-Ala, has been achieved using solution-phase methods followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC). harvard.edu

Table 1: Synthetic Strategies for Dimeric (Ac)2-L-Lys-D-Ala-D-Ala Analogues

| Dimerization Strategy | Key Reagents/Building Blocks | Description |

| Branched Lysine Core | Di-Fmoc-L-lysine | Simultaneous solid-phase peptide synthesis (SPPS) of two peptide chains on a lysine scaffold. frontiersin.org |

| Solution-Phase Coupling | Nα-Ac-L-Lys-D-Ala-D-Ala-O-tBu, Linker diacid/diamine | Stepwise coupling of peptide monomers to a bifunctional linker molecule in solution. harvard.edu |

| Disulfide Ligation | Cysteine-modified peptide | Oxidative formation of a disulfide bond between two peptide chains. nih.gov |

| Olefin Metathesis | Alkene-modified peptide, Grubbs' catalyst | Ruthenium-catalyzed cross-linking of two alkene-containing peptides. nih.gov |

Trivalent Architectures

The construction of trivalent architectures of (Ac)2-L-Lys-D-Ala-D-Ala is driven by the principle that higher valency can lead to significantly enhanced binding affinity and avidity. These complex structures are typically assembled using a central scaffold to which three peptide units are attached.

A prominent approach for creating such multivalent displays is the use of Multiple Antigenic Peptides (MAPs) . nih.gov This technique utilizes a core of branched lysine residues to build a dendritic scaffold. nih.govmdpi.com For a trivalent display, a central lysine residue can be used, with further extension from its α- and ε-amino groups to create the necessary branching points for the attachment of three peptide chains. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to the growing branches. researchgate.net

Non-peptide scaffolds are also widely employed to create trivalent structures. These scaffolds offer a rigid and well-defined presentation of the peptide ligands. Examples of such scaffolds include:

Aromatic Hubs: Symmetrically substituted benzene (B151609) rings, such as 1,3,5-benzenetricarboxylic acid, can serve as a trivalent core. harvard.edu

Triazine Scaffolds: 1,3,5-Triazine derivatives provide a planar and rigid core for the attachment of three peptide units. mdpi.com

Carbohydrate Templates: Cyclic carbohydrates can be functionalized to present multiple peptide chains in a defined spatial arrangement. beilstein-journals.org

The synthesis of a high-affinity trivalent system based on L-Lys-D-Ala-D-Ala has been described in detail. harvard.edu In this work, a trivalent derivative of D-Ala-D-Ala was synthesized using a 1,3,5-trisubstituted benzene scaffold. harvard.edu The synthesis involved the coupling of the peptide units to the central scaffold, demonstrating a powerful strategy for creating well-defined trivalent architectures. harvard.edu The synthetic process often involves the use of orthogonal protecting groups to selectively deprotect and functionalize specific sites on the scaffold and peptides. mdpi.com

Table 2: Scaffolds for Trivalent Architectures of (Ac)2-L-Lys-D-Ala-D-Ala Analogues

| Scaffold Type | Example | Key Features |

| Peptide-Based | Lysine Dendrimer (MAP) | Flexible, biocompatible, synthesized via SPPS. nih.govmdpi.com |

| Aromatic | 1,3,5-Benzenetricarboxylic acid | Rigid, well-defined geometry. harvard.edu |

| Heterocyclic | 1,3,5-Triazine | Planar, rigid core. mdpi.com |

| Carbohydrate | Functionalized Cyclodextrins | Water-soluble, biocompatible, defined valency. beilstein-journals.org |

Molecular Recognition and Binding Interactions of Ac 2 L Lys D Ala D Ala

Thermodynamics of Ligand-Receptor Complexation

The binding of (Ac)2-L-Lys-D-Ala-D-Ala to glycopeptide antibiotics is a thermodynamically favorable process, driven primarily by enthalpic contributions. nih.govharvard.edu This strong interaction is characterized by the formation of multiple hydrogen bonds between the peptide and the antibiotic's binding pocket. nih.govmdpi.com

The complexation of (Ac)2-L-Lys-D-Ala-D-Ala with glycopeptide antibiotics is largely an enthalpy-driven process. nih.gov For instance, the interaction between vancomycin (B549263) and (Ac)2-L-Lys-D-Ala-D-Ala is characterized by a significant release of heat, indicating the formation of stable intermolecular bonds. core.ac.uk Isothermal titration calorimetry (ITC) studies have been instrumental in dissecting the thermodynamic parameters of this binding.

The binding of (Ac)2-L-Lys-D-Ala-D-Ala to vancomycin involves the formation of five crucial hydrogen bonds. nih.gov The peptide backbone of the ligand lies antiparallel to the antibiotic's backbone, facilitating these interactions. nih.govannualreviews.org The complex is further stabilized by van der Waals interactions. mdpi.com

While enthalpy provides the primary driving force, the entropic contribution is also a significant factor. The binding process involves some loss of conformational freedom for both the ligand and the receptor, which is entropically unfavorable. nih.govharvard.edu However, the release of ordered water molecules from the binding surfaces upon complex formation can provide a favorable entropic contribution. Studies with trivalent systems derived from vancomycin and L-Lys-D-Ala-D-Ala have shown that the entropy of association is approximately -18 kcal/mol, which is about 4.5 times that of the monovalent interaction. harvard.edu

Table 1: Thermodynamic Parameters for the Binding of (Ac)2-L-Lys-D-Ala-D-Ala to Glycopeptide Antibiotics

| Antibiotic | Association Constant (Ka) (M⁻¹) | Enthalpy (ΔH°) (kJ/mol) | Gibbs Free Energy (ΔG°) (kJ/mol) | Entropy (TΔS°) (J/mol·K) |

|---|---|---|---|---|

| Vancomycin | 6.6 x 10⁵ core.ac.uk | -57.6 core.ac.uk | -33.2 core.ac.uk | 82 core.ac.uk |

| Ristocetin (B1679390) A | 8.1 x 10⁴ core.ac.uk | -39.5 core.ac.uk | -28.0 core.ac.uk | 34 core.ac.uk |

| Dalbavancin (B606935) (monomer) | (Not explicitly found for monomer) | (Not explicitly found for monomer) | (Not explicitly found for monomer) | (Not explicitly found for monomer) |

| Dalbavancin (dimer) | (Not explicitly found for dimer) | Less favorable than monomer rsc.org | (Not explicitly found for dimer) | More favorable than monomer rsc.org |

Note: Data is compiled from various studies and experimental conditions may differ.

The strength of the interaction between (Ac)2-L-Lys-D-Ala-D-Ala and glycopeptide antibiotics is quantified by the association constant (Ka) and the dissociation constant (Kd). A high Ka and a low Kd indicate a strong binding affinity. Various techniques, including UV difference spectrophotometry, affinity capillary electrophoresis (ACE), fluorescence correlation spectroscopy (FCS), and isothermal titration calorimetry (ITC), have been employed to determine these constants. nih.govcore.ac.ukrsc.orgasm.org

For the interaction with vancomycin, the dissociation constant (Kd) for (Ac)2-L-Lys-D-Ala-D-Ala is in the micromolar range. harvard.edu Specifically, a Kd of approximately 1 µM has been reported. harvard.edu Another study using affinity capillary electrophoresis determined the Kd for the complex of vancomycin and diacetyl-L-Lys-D-Ala-D-Ala to be approximately 4.3 μM at pH 7.1. acs.org

Table 2: Association (Ka) and Dissociation (Kd) Constants for the Interaction of (Ac)2-L-Lys-D-Ala-D-Ala with Vancomycin

| Method | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |

|---|---|---|---|

| Isothermal Titration Calorimetry | 6.6 x 10⁵ | ~1.5 | core.ac.uk |

| Affinity Capillary Electrophoresis | Not explicitly stated | 4.3 | acs.org |

| HPLC Competitive Assay | Not explicitly stated | ~1.0 | harvard.edu |

Note: Values may vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Kinetic Analysis of Binding Events

The kinetics of the binding between (Ac)2-L-Lys-D-Ala-D-Ala and glycopeptide antibiotics provide insights into the rates of complex formation and dissociation.

The association of (Ac)2-L-Lys-D-Ala-D-Ala with glycopeptide antibiotics is generally a rapid process. While specific on-rate (kon) and off-rate (koff) values for the interaction with (Ac)2-L-Lys-D-Ala-D-Ala are not extensively detailed in the provided search results, studies on related systems provide some context. For instance, the dissociation of a trivalent vancomycin derivative from a trivalent L-Lys-D-Ala-D-Ala derivative is rapid in the presence of a monovalent competitor. harvard.edufigshare.com This suggests that the individual binding and unbinding events are dynamic.

Environmental factors such as pH, temperature, and the presence of salts or other solutes can influence the binding kinetics. For example, the binding of vancomycin to (Ac)2-L-Lys-D-Ala-D-Ala is relatively insensitive to changes in solvent from neat water to phosphate (B84403) or HEPES buffers, indicating a very strong intermolecular interaction. nih.gov However, for weaker interactions, such as with the resistant analogue (Ac)2-L-Lys-D-Ala-D-Lac, the buffer components can significantly affect the stability of the complex. nih.gov The stability of the vancomycin complex with this resistant analogue is dependent on the concentration of buffer ions like phosphate or HEPES. nih.gov

Specificity of Interaction with Glycopeptide Antibiotics

The interaction between (Ac)2-L-Lys-D-Ala-D-Ala and glycopeptide antibiotics is highly specific. The D-Ala-D-Ala terminus is a critical recognition element. nih.gov The binding pocket of glycopeptide antibiotics like vancomycin is precisely shaped to accommodate this dipeptide sequence. mdpi.comnih.gov

The specificity of this interaction is highlighted by the dramatically reduced binding affinity when the terminal D-alanine is replaced by D-lactate (D-Ala-D-Lac), a change that confers vancomycin resistance in bacteria. nih.govnih.gov This substitution results in the loss of a crucial hydrogen bond and introduces a destabilizing electrostatic repulsion between the ester oxygen of D-Lac and the antibiotic's binding pocket, leading to a 1000-fold decrease in binding affinity. nih.govnih.gov Similarly, replacement of the terminal D-Ala with D-Serine also leads to a significant reduction in binding affinity, though the binding mode remains similar. rsc.org

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| (Ac)2-L-Lys-D-Ala-D-Ala | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine |

| Vancomycin | Vancomycin |

| Ristocetin A | Ristocetin A |

| Dalbavancin | Dalbavancin |

| Eremomycin (B1671613) | Eremomycin |

| (Ac)2-L-Lys-D-Ala-D-Lac | N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate |

| N-acetyl-D-Ala-D-Ala | N-acetyl-D-alanyl-D-alanine |

| (Ac)2-L-Lys-D-Ala-D-Ser | N,N'-diacetyl-L-lysyl-D-alanyl-D-serine |

| Teicoplanin | Teicoplanin |

| Chloroeremomycin | Chloroeremomycin |

| Avoparcin | Avoparcin |

Binding Site Characterization in Vancomycin-Type Antibiotics

The binding site for the D-Ala-D-Ala terminus of peptidoglycan precursors, mimicked by (Ac)2-L-Lys-D-Ala-D-Ala, is a well-defined, rigid cleft within the vancomycin aglycon structure. researchgate.net This three-dimensional pocket is pre-organized by extensive cross-linking of the heptapeptide (B1575542) backbone, a feature that minimizes the entropic penalty upon ligand binding and enhances substrate selectivity. researchgate.net The site is characterized as a hydrophobic cleft that presents inward-facing polar functional groups, creating an environment conducive to specific interactions. researchgate.net

A key feature of this pocket is a "carboxylate binding pocket" designed to accommodate the negatively charged C-terminal carboxylate of the ligand. rsc.organnualreviews.org NMR studies have revealed that the N-methyl-leucine residue of vancomycin folds in to help form this pocket, providing hydrophobic shielding to the electrostatic interaction at its core. annualreviews.org The architecture of the binding site is primarily formed by residues 2, 3, and 4 of the vancomycin heptapeptide. rsc.org This rigid and specific arrangement is fundamental to vancomycin's ability to selectively target bacterial cell wall precursors. researchgate.net

Hydrogen Bonding Networks in Ligand-Antibiotic Complexes

The primary driver of the strong affinity between vancomycin and (Ac)2-L-Lys-D-Ala-D-Ala is an extensive network of hydrogen bonds. nih.gov The complex is stabilized by five critical backbone-to-backbone hydrogen bonds. nih.govnih.gov These interactions can be grouped into two main sets:

A β-sheet-like structure formed by two hydrogen bonds between residues four and seven of vancomycin and the peptide backbone of the ligand. rsc.org

A cluster of three hydrogen bonds donated from the amide groups of vancomycin residues two, three, and four to the oxygen atoms of the ligand's terminal carboxylate group. rsc.org

The acyl group on the N-terminus of the ligand's lysine (B10760008) residue serves as a hydrogen bond acceptor. rsc.org Furthermore, studies have identified two additional, previously undescribed, hydrogen bonds involving the side-chain amino group of the L-lysine residue of the ligand and the carboxyl and amide groups of vancomycin. mdpi.com The cooperativity of these interactions is crucial; the loss of even a single hydrogen bond can reduce binding affinity by a factor of ten in aqueous solutions. rsc.orgnih.gov The energetic contribution of the key hydrogen bond involving the amide N-H of the terminal D-Ala, which is lost in resistant strains, is estimated to be about 1.5 kcal/mol. nih.gov

| Interacting Groups in Vancomycin | Interacting Groups in (Ac)2-L-Lys-D-Ala-D-Ala | Type of Interaction | Reference |

| Amide NH of Residues 2, 3, 4 | Terminal Carboxylate (COO-) | 3 Hydrogen Bonds | rsc.org |

| Backbone of Residues 4, 7 | Peptide Backbone | 2 Hydrogen Bonds (β-sheet) | rsc.org |

| Carboxyl and Amide Groups | L-Lysine Side-Chain Amino Group | 2 Hydrogen Bonds | mdpi.com |

| --- | N-terminal Acetyl Group | Hydrogen Bond Acceptor | rsc.org |

Hydrophobic Interactions in Molecular Recognition

While hydrogen bonding is paramount, hydrophobic interactions also play a significant role in the molecular recognition process. researchgate.netrsc.org These interactions primarily occur between the aromatic residues within vancomycin's binding cleft and the methyl side groups of the two D-alanine residues of the ligand. researchgate.netrsc.org Computational studies have described an intermolecular clustering of methyl groups, which involves two methyl groups from the leucine (B10760876) side chain of vancomycin's first residue and two methyl groups from the side chains of the acetylated lysine and the first D-alanine of the ligand. nih.gov Additionally, the N-methyl-leucine residue of vancomycin contributes to the binding pocket by providing "hydrophobic shielding," which helps to protect the crucial hydrogen bonds and electrostatic interactions from the aqueous solvent. annualreviews.org

Investigating Polyvalency in Binding Events

The concept of polyvalency, where multiple ligands on one entity bind to multiple receptors on another, has been explored as a strategy to enhance the binding affinity of vancomycin, particularly against resistant bacteria. This involves creating dimeric or trivalent forms of the antibiotic and/or its target ligand.

Cooperative Binding Phenomena

Dimerization of glycopeptide antibiotics can lead to cooperative binding, where the binding of one ligand enhances the affinity for the second. nih.gov This is particularly evident with antibiotics that dimerize strongly, such as chloroeremomycin, where binding affinity increases with the density of the target peptide on a surface. researchgate.net While vancomycin itself dimerizes weakly, there is evidence that this self-association is crucial for its activity at the bacterial cell wall, suggesting that a dimer of the antibiotic interacts simultaneously with two peptidoglycan strands. researchgate.netharvard.edu

However, not all polyvalent interactions are positively cooperative. Studies with the lipoglycopeptide dalbavancin, which dimerizes strongly, show that it binds to (Ac)2-L-Lys-D-Ala-D-Ala in an anti-cooperative manner; the binding affinity for the ligand is actually reduced in the dimeric form compared to the monomer. rsc.org This highlights that the nature of the antibiotic and the linker connecting the units are critical in determining the outcome of polyvalent binding events.

Enhanced Affinity in Dimeric and Trivalent Systems

Research on synthetic dimeric derivatives of vancomycin binding to dimeric forms of L-Lys-D-Ala-D-Ala has demonstrated a significant enhancement in binding strength. harvard.edu A study using affinity capillary electrophoresis estimated the dissociation constant (Kd) for a divalent complex to be approximately 1.1 nM, which represents a roughly 1000-fold increase in affinity compared to the corresponding monomeric interaction. harvard.edu Even when binding to a dimeric version of the resistant D-Ala-D-Lactate ligand, a dimeric vancomycin derivative showed a binding affinity about 40 times tighter than the monomeric interaction. nih.gov

The most dramatic enhancements have been observed in trivalent systems. A trivalent vancomycin derivative was designed to bind a complementary trivalent ligand derived from D-Ala-D-Ala. harvard.eduresearchgate.net This system exhibits an exceptionally high affinity, with a measured dissociation constant (Kd) of approximately 4 x 10⁻¹⁷ M. harvard.eduresearchgate.netnih.gov This interaction is one of the most stable non-covalent receptor-ligand pairs known for small molecules and is significantly tighter than the well-known high-affinity interaction between biotin (B1667282) and avidin. harvard.eduresearchgate.net Calorimetric measurements confirmed that the enthalpy of association for this trivalent system is approximately three times that of the monomeric interaction, indicating an additive gain in enthalpy that contributes to the extraordinary binding affinity. nih.govharvard.edu

| System | Ligand | Dissociation Constant (Kd) | Affinity Enhancement (vs. Monomer) | Reference |

| Monomeric Vancomycin | (Ac)2-L-Lys-D-Ala-D-Ala | ~0.67-1.0 µM | 1x | harvard.edu |

| Dimeric Vancomycin | Dimeric L-Lys-D-Ala-D-Ala | ~1.1 nM | ~1000x | harvard.edu |

| Trivalent Vancomycin | Trivalent L-Lys-D-Ala-D-Ala | ~4 x 10⁻¹⁷ M | >10¹⁰x | harvard.eduresearchgate.net |

Enzymatic Substrate and Mechanistic Studies

Substrate Activity with D-Ala-D-Ala Carboxypeptidases (DD-Carboxypeptidases)

DD-carboxypeptidases are enzymes that cleave the terminal D-alanyl residue from peptidoglycan precursors. uniprot.org The tripeptide (Ac)2-L-Lys-D-Ala-D-Ala is a well-established substrate for these enzymes, allowing for the detailed characterization of their enzymatic activity. uniprot.org The preferential cleavage site is between the two D-alanine residues: (Ac)2-L-Lys-D-Ala-|-D-Ala. uniprot.org

DD-carboxypeptidases are a major class of Penicillin-Binding Proteins (PBPs), which are the primary targets of β-lactam antibiotics like penicillin. uniprot.orgacs.org These antibiotics inhibit the enzymatic activity of PBPs by forming a stable acyl-enzyme intermediate, thereby disrupting cell wall synthesis. oup.comexpasy.org The use of (Ac)2-L-Lys-D-Ala-D-Ala as a substrate has been instrumental in studying the interaction between PBPs and β-lactam antibiotics. nih.govnih.gov For instance, studies on the DD-peptidase from Streptomyces R61 have shown that the formation of the acyl-enzyme during the hydrolysis of (Ac)2-L-Lys-D-Ala-D-Ala is a critical step that is inhibited by these antibiotics. nih.gov

Kinetic studies using (Ac)2-L-Lys-D-Ala-D-Ala have provided quantitative measures of enzyme efficiency. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters determined from these studies. For the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61, kinetic analyses have been performed to understand the concomitant hydrolysis and transpeptidation reactions. nih.gov Similarly, the pH dependence of the kinetic parameters for the active-site serine DD-peptidase of Streptomyces R61 has been investigated using this substrate. nih.gov In studies of the Neisseria gonorrhoeae PBP 4, the pH profile for its activity against (Ac)2-L-Lys-D-Ala-D-Ala was found to be bell-shaped, with pKa values at 6.9 and 10.1. nih.gov

| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Streptococcus faecalis ATCC 9790 (membrane-bound) | ~4 | ~20 | - | - | pH 6-7, 37°C | uliege.be |

| Streptomyces R61 (exocellular) | 12 | - | 3300 | - | - | uliege.bepnas.org |

| Actinomadura R39 (exocellular) | - | - | 1050 | - | - | uliege.be |

| Neisseria gonorrhoeae PBP 4 | - | - | - | Bell-shaped pH profile (pKa 6.9, 10.1) | - | nih.gov |

Note: The provided data is based on available research and may not represent a complete dataset for all enzymes. Kinetic parameters can vary depending on the specific experimental conditions.

Investigation of Transpeptidation Reactions

Transpeptidation is a crucial reaction in bacterial cell wall synthesis where a peptide cross-link is formed between adjacent glycan strands, providing structural integrity to the peptidoglycan. oup.combiorxiv.org (Ac)2-L-Lys-D-Ala-D-Ala serves as a carbonyl donor in model transpeptidation reactions, mimicking the natural process. uliege.bepnas.org

In the presence of a suitable amino acceptor, such as glycine (B1666218) or meso-diaminopimelic acid, DD-transpeptidases catalyze the transfer of the (Ac)2-L-Lys-D-Ala moiety from the donor substrate to the acceptor molecule. nih.govpnas.org This results in the formation of a new peptide bond and the release of the terminal D-alanine. nih.govuliege.be Studies with the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 suggest an ordered mechanism where the acceptor molecule binds to the enzyme first. nih.gov

By using (Ac)2-L-Lys-D-Ala-D-Ala in conjunction with various acceptor molecules, researchers can simulate and study the peptidoglycan cross-linking process in vitro. nih.govpnas.org These model reactions have been fundamental in understanding the specificity of transpeptidases for both donor and acceptor substrates and the conditions that favor transpeptidation over hydrolysis. nih.govnih.gov For instance, increasing the pH and decreasing the water content of the reaction mixture can favor the transpeptidation pathway. nih.gov

Analysis of Hydrolysis Reactions

In the absence of a suitable acceptor molecule, DD-carboxypeptidases catalyze the hydrolysis of the terminal D-Ala-D-Ala bond of (Ac)2-L-Lys-D-Ala-D-Ala, releasing D-alanine and forming Nα,Nε-diacetyl-L-lysyl-D-alanine. nih.govnih.gov This hydrolytic activity is often studied in parallel with transpeptidation to understand the partitioning between these two competing reactions. nih.gov The balance between hydrolysis and transpeptidation is influenced by factors such as pH and the concentration of acceptor molecules. nih.gov For example, with the enzyme from Streptomyces R61, acceptors like meso-diaminopimelic acid and Gly-L-Ala act as non-competitive inhibitors of the hydrolysis pathway. nih.gov

Product Formation and Characterization

(Ac)2-L-Lys-D-Ala-D-Ala is preferentially cleaved by DD-carboxypeptidases between the two D-alanine residues. uniprot.org This hydrolysis reaction yields two products: the shortened peptide, Nα,Nε-diacetyl-L-lysyl-D-alanine, and a single D-alanine residue. uniprot.orgoup.com

The general hydrolytic reaction can be summarized as: (Ac)2-L-Lys-D-Ala-D-Ala + H₂O → (Ac)2-L-Lys-D-Ala + D-Ala

In addition to simple hydrolysis, some DD-peptidases can also catalyze a transpeptidation reaction in the presence of a suitable acceptor molecule (nucleophile), such as glycine or another amino acid. oup.comscispace.com In this "silent exchange" reaction, the terminal D-alanine of the substrate is released, and the (Ac)2-L-Lys-D-Ala moiety is transferred to the acceptor. For example, with glycine as the acceptor, the reaction is: (Ac)2-L-Lys-D-Ala-D-Ala + Glycine → (Ac)2-L-Lys-D-Ala-Gly + D-Ala

This dual activity is central to the role of these enzymes in peptidoglycan remodeling, where they can either trim (carboxypeptidase activity) or create new cross-links (transpeptidase activity) in the bacterial cell wall. oup.com When assayed with (Ac)2-L-Lys-D-Ala-D-Ala, some enzymes, like PBP4, exhibit carboxypeptidase activity but may not show significant transpeptidase activity with simple acceptors like glycine. oup.com

pH Dependence of Enzymatic Activity

The catalytic activity of DD-peptidases on the substrate (Ac)2-L-Lys-D-Ala-D-Ala is highly dependent on the pH of the environment. This dependence reflects the ionization states of key amino acid residues in the enzyme's active site that are essential for substrate binding and catalysis. nih.govuliege.be Studies on various DD-peptidases have revealed different optimal pH values for the hydrolysis of this substrate.

Characterization of Acyl-Enzyme Intermediates

The enzymatic processing of (Ac)2-L-Lys-D-Ala-D-Ala by serine DD-peptidases proceeds via a covalent acyl-enzyme intermediate. oup.comuliege.be In this two-step mechanism, an active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between the two D-alanine residues. oup.com This acylation step leads to the formation of a transient acyl-enzyme complex, where the (Ac)2-L-Lys-D-Ala moiety is ester-linked to the serine, and the terminal D-alanine is released. oup.comuliege.be The subsequent deacylation step involves the hydrolysis of this ester bond by a water molecule, which releases the shortened peptide product and regenerates the free enzyme. oup.com

Trapping and Detection Methodologies

The transient nature of the acyl-enzyme intermediate makes its direct observation challenging. Researchers have developed clever strategies to trap and detect this fleeting species.

One classic method involves the use of a depsipeptide substrate analog, Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactate ((Ac)2-L-Lys-D-Ala-D-Lac). medchemexpress.comchemsrc.compnas.org In this molecule, the amide bond linking the terminal D-alanine is replaced by an ester bond with D-lactic acid. The ester linkage is more susceptible to nucleophilic attack by the enzyme's active site serine, but the resulting acyl-enzyme intermediate is hydrolyzed much more slowly than the one formed from the standard peptide substrate. uliege.bepnas.org This kinetic difference allows the acyl-enzyme intermediate to accumulate to detectable levels. pnas.org The trapped, radioactively labeled intermediate can then be identified following separation by techniques like SDS-polyacrylamide gel electrophoresis. pnas.org

A more recent and versatile technique for trapping acyl-enzyme intermediates involves site-directed mutagenesis and the incorporation of unnatural amino acids. nih.govcam.ac.ukresearchgate.net By replacing the catalytic serine or cysteine nucleophile in the enzyme's active site with 2,3-diaminopropionic acid (DAP), a stable intermediate can be formed. nih.govresearchgate.net The β-amino group of the incorporated DAP residue can still perform the initial nucleophilic attack on the substrate's carbonyl group. However, the resulting acyl-enzyme intermediate is linked by a highly stable amide bond instead of a labile ester or thioester bond. nih.govcam.ac.uk This effectively traps the substrate, allowing for the stringent purification and identification of the covalent enzyme-substrate conjugate using methods like Western blotting and mass spectrometry. researchgate.net

Conformational Analysis of Intermediates

Understanding the three-dimensional structure of the substrate and its interaction with the enzyme is key to comprehending the catalytic mechanism. Conformational analyses of (Ac)2-L-Lys-D-Ala-D-Ala have shown that its peptide backbone has a propensity to adopt a folded, ring-like shape. uliege.be From this core structure, the di-acetylated lysine (B10760008) side chain extends outwards. uliege.be The angle formed between this extended side chain and the C-terminal D-alanyl-D-alanine portion is typically between 120° and 180°. uliege.be

This preferred conformation is crucial for efficient binding to the enzyme's active site. The catalytic process requires the substrate to adopt a specific conformation that positions the scissile peptide bond correctly for nucleophilic attack by the active site serine. It is believed that the enzyme active site forces the D-Ala-D-Ala amide bond into a distorted, non-planar configuration, making it more susceptible to cleavage. scispace.com The conformation of the acyl-enzyme intermediate is expected to be largely dictated by the structure of the (Ac)2-L-Lys-D-Ala moiety bound within the constraints of the enzyme's active site. The extended lysine side chain likely interacts with a specific binding pocket (binding site no. 2), which in turn activates the catalytic site (binding site no. 1) to facilitate the reaction. scispace.com The analysis of non-reactive substrate analogues has shown that peptides falling outside the allowed conformational space of the active substrate are not processed, highlighting the importance of this specific substrate conformation for catalysis. uliege.be

Structural Biology of Ac 2 L Lys D Ala D Ala Complexes

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of (Ac)2-L-Lys-D-Ala-D-Ala in complex with various proteins, offering a static yet detailed view of the binding event.

Crystallographic studies have successfully elucidated the bound conformation of (Ac)2-L-Lys-D-Ala-D-Ala within the binding pockets of several proteins. For instance, the crystal structure of the glycopeptide antibiotic vancomycin (B549263) in complex with (Ac)2-L-Lys-D-Ala-D-Ala reveals that the ligand binds in a cleft on the antibiotic's surface. rsc.orgnih.gov The peptide backbone of the ligand adopts an extended conformation, lying antiparallel to a segment of the vancomycin peptide backbone. nih.gov This arrangement facilitates the formation of a stable β-sheet-like structure. nih.gov

Similarly, the X-ray structure of dalbavancin (B606935), a lipoglycopeptide antibiotic, bound to a carrier protein featuring the Lys-D-Ala-D-Ala epitope, shows the ligand nestled within the binding site. rsc.org In the context of penicillin-binding proteins (PBPs), such as PBP6 from Escherichia coli, the preacylation complex with a peptidoglycan fragment containing the L-Lys-D-Ala-D-Ala terminus has been captured, illustrating the substrate's conformation prior to enzymatic reaction. nih.gov

| Protein | Ligand Analog | Key Conformational Features | PDB ID |

| Vancomycin | (Ac)2-L-Lys-D-Ala-D-Ala | Antiparallel β-sheet-like interaction | 1FVM |

| Dalbavancin | Lys-D-Ala-D-Ala epitope | Ligand bound in a "closed" conformation | Not specified |

| E. coli PBP6 | NAM-(l-Ala-d-isoGlu-l-Lys-d-Ala-d-Ala) | Preacylation "Michaelis complex" | Not specified |

The high resolution afforded by X-ray crystallography allows for a detailed mapping of the intermolecular forces that stabilize the protein-(Ac)2-L-Lys-D-Ala-D-Ala complex. In the vancomycin complex, the interaction is predominantly stabilized by a network of five hydrogen bonds between the antibiotic and the D-Ala-D-Ala moiety of the ligand. rsc.orgnih.govarxiv.org Specifically, three hydrogen bonds are formed with the terminal carboxylate group of the ligand, while two additional hydrogen bonds create a β-sheet-like arrangement. rsc.org

Hydrophobic interactions also play a significant role, particularly involving the methyl groups of the alanine (B10760859) residues and aromatic residues within the vancomycin binding pocket. nih.gov The lysine (B10760008) side chain of the ligand has been observed to adopt a range of conformations, suggesting some flexibility in its interaction with the protein. nih.gov In the case of PBPs, the interactions position the scissile D-Ala-D-Ala peptide bond for nucleophilic attack by the active site serine. uliege.be

| Interacting Partners | Type of Interaction | Key Residues/Moieties Involved |

| Vancomycin & D-Ala-D-Ala | Hydrogen Bonding | Vancomycin residues 2, 3, 4 and ligand's terminal carboxylate |

| Vancomycin & Alanine residues | Hydrophobic Interactions | Aromatic residues of vancomycin and methyl groups of alanine |

| PBP6 & D-Ala-D-Ala | Hydrogen Bonding | Active site residues immobilizing the C-terminal carboxylate |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides a powerful complementary technique to X-ray crystallography, offering insights into the solution-state structure, dynamics, and conformational changes of (Ac)2-L-Lys-D-Ala-D-Ala and its protein complexes. acs.org

In solution, (Ac)2-L-Lys-D-Ala-D-Ala exists as a flexible peptide, sampling a range of conformations. NMR studies, including Nuclear Overhauser Effect (NOE) experiments, have been employed to determine the average solution conformation and the relative populations of different conformers. These studies are crucial for understanding the pre-binding state of the ligand and the conformational changes that occur upon binding to a protein.

The binding of (Ac)2-L-Lys-D-Ala-D-Ala can induce significant conformational changes in the target protein. NMR studies have been pivotal in characterizing these changes. For example, upon binding of the ligand, certain residues in vancomycin, such as a charged N-methyl-leucine, fold in to create a more defined carboxylate binding pocket. annualreviews.org This "induced-fit" mechanism, where the protein conformation adapts to the ligand, can be a key driver for high-affinity binding. acs.org In some glycopeptide antibiotics like dalbavancin and ristocetin (B1679390) A, ligand binding promotes a "closed" conformation. rsc.org

NMR spectroscopy is uniquely suited to probe the dynamics of molecular interactions over a wide range of timescales. Techniques such as relaxation and diffusion NMR methods have been used to study the oligomeric state of glycopeptide antibiotics upon ligand binding. For instance, the addition of N-Ac-D-Ala-D-Ala to eremomycin (B1671613) was shown to induce the formation of tetramers and octamers, while the tripeptide (Ac)2-L-Lys-D-Ala-D-Ala did not induce these higher-order oligomers. nih.gov This highlights the subtle influence of the ligand structure on the supramolecular organization of the antibiotic-ligand complex. Furthermore, NMR can provide information on the kinetics of binding and dissociation, revealing the on- and off-rates of the interaction.

| Protein | Ligand | Observed Dynamic/Conformational Change | NMR Technique(s) |

| Vancomycin | (Ac)2-L-Lys-D-Ala-D-Ala | Folding of N-methyl-leucine to form carboxylate binding pocket | NOE Spectroscopy |

| Eremomycin | N-Ac-D-Ala-D-Ala | Formation of tetramers and octamers | 15N Relaxation and Diffusion NMR |

| Aridicin A Aglycon | (Ac)2-L-Lys-D-Ala-D-Ala | Defined solution conformation of the complex | 2D NOE, 1H-15N shift correlation |

Circular Dichroism (CD) and Other Spectroscopic Methods

Spectroscopic techniques are pivotal in elucidating the conformational dynamics of (Ac)2-L-Lys-D-Ala-D-Ala and its interactions with target molecules, particularly glycopeptide antibiotics. Circular Dichroism (CD), optical rotatory dispersion (ORD), and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing these complexes.

Early studies using ORD and CD spectroscopy on the glycopeptide antibiotic vancomycin revealed that the antibiotic molecules have limited conformational flexibility but tend to aggregate at high concentrations. iupac.orgresearchgate.net The formation of a complex between vancomycin and (Ac)2-L-Lys-D-Ala-D-Ala is a specific interaction that can be monitored and quantified using these methods. The stability of this complex has been investigated under various conditions, showing its sensitivity to denaturing agents. iupac.orgresearchgate.net For instance, the presence of urea (B33335) or sodium dodecyl sulphate significantly reduces the stability of the complex, indicating the importance of hydrogen bonds and hydrophobic interactions in its formation. iupac.orgresearchgate.net

| Substance Added | Concentration | Relative Stability (%) |

|---|---|---|

| None | - | 100 |

| KCl | 0.2 M | 73 |

| KCl | 4.0 M | 5 |

| Urea | 4.0 M | 25 |

| Urea | 8.0 M | 3 |

| Sodium dodecyl sulphate | 0.10% | 27 |

| Sodium dodecyl sulphate | 0.95% | 2 |

More advanced spectroscopic methods, such as high-resolution magic angle spinning (HR-MAS) NMR, have provided deeper insights into the conformation of these complexes. A study comparing solution-phase vancomycin with vancomycin tethered to a PEGA resin found that the conformation of the resin-bound antibiotic was identical to that of the free drug. nih.gov Upon addition of (Ac)2-L-Lys-D-Ala-D-Ala, both the solution-phase and resin-bound vancomycin exhibited similar broadening and shifts in proton resonances, confirming that the molecular interaction and the resulting complex conformation are consistent regardless of the physical state of the antibiotic. nih.gov This validates the use of solid-phase library screening methods for studying such interactions. nih.gov

Investigation of Self-Assembly and Higher-Order Oligomerization Induced by Ligand Binding

The binding of (Ac)2-L-Lys-D-Ala-D-Ala can have a profound impact on the quaternary structure of its antibiotic partners, in some cases inducing self-assembly and the formation of higher-order oligomers. However, this effect is highly specific to the antibiotic .

In the case of the glycopeptide antibiotic vancomycin, ligand binding promotes oligomerization. Biophysical methods, including size exclusion chromatography and small-angle X-ray scattering (SAXS), have demonstrated that vancomycin assembles into larger supramolecular complexes in the presence of the (Ac)2-L-Lys-D-Ala-D-Ala tripeptide. nih.gov Upon addition of the ligand, the estimated radius of gyration of vancomycin nearly doubled from 8.2 Å to 14.3 Å, consistent with a significant increase in the size of the molecular assembly. nih.gov This ligand-mediated oligomerization is believed to be a crucial factor in the antibiotic's mechanism of action, enhancing its avidity for the bacterial cell wall target. nih.govharvard.edu

Conversely, studies with the related glycopeptide antibiotic eremomycin have shown a different outcome. Using 15N relaxation and diffusion NMR methods, researchers found that while the smaller dipeptide ligand N-Ac-D-Ala-D-Ala induced the formation of eremomycin tetramers and octamers, the larger tripeptide (Ac)2-L-Lys-D-Ala-D-Ala did not induce these higher-order oligomers. mdpi.comresearchgate.net This highlights a remarkable example of tailored supramolecular self-organization, where the specific nature of the peptide ligand dictates the resulting oligomeric state of the antibiotic-ligand complex. mdpi.comresearchgate.net This finding was explained by a cooperative, ligand-enhanced dimerization model that is sensitive to the ligand's structure. mdpi.com

| Antibiotic | Ligand | Observed Effect on Oligomerization | Reference |

|---|---|---|---|

| Vancomycin | (Ac)2-L-Lys-D-Ala-D-Ala | Induces higher-order oligomerization | nih.gov |

| Eremomycin | (Ac)2-L-Lys-D-Ala-D-Ala | Does not induce higher-order oligomers | mdpi.comresearchgate.net |

| Eremomycin | N-Ac-D-Ala-D-Ala | Induces tetramers and octamers | mdpi.com |

These findings underscore the complexity of molecular recognition and self-assembly processes. The ability of (Ac)2-L-Lys-D-Ala-D-Ala to induce oligomerization is not an intrinsic property of the peptide itself but rather a result of the specific intermolecular interactions established within the context of a particular antibiotic-ligand complex.

Application As a Biochemical Probe for Peptidoglycan Research

Development of Fluorescently Labeled (Ac)2-L-Lys-D-Ala-D-Ala Analogues.medchemexpress.com

To visualize the dynamics of peptidoglycan synthesis, researchers have developed fluorescent versions of peptidoglycan precursors. This approach generally involves attaching a fluorescent molecule (fluorophore) to a synthetic precursor analogue. These labeled molecules can then be incorporated into the bacterial cell wall, allowing for direct imaging of the synthesis process. scispace.com Fluorescent derivatives of antibiotics that bind to PG precursors, such as vancomycin (B549263), have also been instrumental in this field. pnas.orgnih.gov

A sophisticated strategy for labeling peptides like (Ac)2-L-Lys-D-Ala-D-Ala involves the use of bioorthogonal chemistry. This two-step approach begins with the synthesis of a peptide analogue containing a small, chemically unique functional group, or "tag," that does not interfere with its biological recognition and incorporation. google.com Common tags include azides or alkynes. nih.gov

Once the tagged peptide is introduced into the biological system, a second molecule—a probe carrying a complementary functional group (e.g., a cyclooctyne (B158145) for an azide (B81097) tag) and a fluorescent reporter—is added. pnas.org The tag and the probe react specifically and efficiently with each other in a "click chemistry" reaction, such as the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaching the fluorophore to the target peptide. pnas.orgnih.gov This method provides high specificity and avoids the potential for bulky fluorophores to hinder the initial enzymatic processing of the peptide probe. rsc.org

Fluorescently labeled probes that mimic components of the peptidoglycan stem peptide are powerful tools for imaging cell wall biosynthesis in living bacteria. rsc.orgnih.gov When bacteria are supplied with these fluorescent analogues, their native biosynthetic enzymes incorporate them into the growing peptidoglycan network. nih.gov This effectively "paints" the sites of new cell wall synthesis.

Using fluorescence microscopy, researchers can then visualize where and when new peptidoglycan is being assembled. scispace.com For instance, studies using fluorescent vancomycin, which binds to the D-Ala-D-Ala moiety of PG precursors, revealed that in Bacillus subtilis, new cell wall material is inserted in a helical pattern along the length of the cell. pnas.orgnih.gov Similarly, fluorescent D-amino acid (FDAA) probes have provided high-resolution spatial and temporal information on peptidoglycan synthesis and remodeling across various bacterial species. scispace.com

Use in Metabolic Labeling Strategies.medchemexpress.com

Metabolic labeling is a technique where living cells are supplied with a modified precursor molecule, which they then incorporate into their macromolecules through their natural metabolic pathways. nih.gov This strategy has been successfully applied to study peptidoglycan synthesis by using analogues of D-amino acids or dipeptides. nih.govacs.org

The successful use of peptide probes relies on the substrate promiscuity of certain bacterial enzymes. nih.gov Enzymes in the peptidoglycan synthesis pathway, such as the MurF ligase which adds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide precursor, can often tolerate unnatural modifications to their substrates. nih.gov This allows bacteria to incorporate synthetic dipeptide analogues, such as those carrying bioorthogonal tags, into the fourth and fifth positions of the stem peptide. nih.govacs.org

This intracellular labeling strategy provides a more precise measure of de novo peptidoglycan synthesis compared to methods that rely on the periplasmic exchange of D-amino acids. nih.gov The ability of diverse bacterial species to incorporate these functionalized precursors into their cell walls makes this a broadly applicable tool for studying bacterial physiology. nih.gov

Standard fluorescent probes reveal the location of synthesis after the fact, but advanced methods now allow for the real-time assessment of cell wall dynamics. One innovative approach utilizes "fluorogenic" probes, such as rotor-fluorogenic D-amino acids (RfDAAs). nih.gov These molecules are designed to be non-fluorescent in their free state but become highly fluorescent upon being incorporated into the peptidoglycan structure by transpeptidase enzymes. nih.gov

This fluorescence "turn-on" provides a direct, real-time signal of enzymatic activity, enabling the continuous tracking of transpeptidation reactions in live cells and in vitro enzymatic assays. nih.govelifesciences.org Other real-time methods include Förster resonance energy transfer (FRET)-based assays using fluorescently labeled Lipid II precursors, which can simultaneously monitor both the glycan polymerization (transglycosylation) and peptide cross-linking (transpeptidation) steps of peptidoglycan synthesis. elifesciences.orgbiorxiv.orgelifesciences.orgnih.gov

Mechanistic Studies of Enzyme Active Sites.google.com

(Ac)2-L-Lys-D-Ala-D-Ala and similar peptidoglycan-mimetic peptides are essential substrates for in vitro studies of the enzymes that catalyze the final steps of cell wall synthesis, known as DD-peptidases or penicillin-binding proteins (PBPs). unc.eduwikipedia.org These enzymes perform the crucial transpeptidation reactions that cross-link adjacent peptide stems, giving the cell wall its structural integrity. nih.gov They also exhibit carboxypeptidase activity, cleaving the terminal D-alanine from the pentapeptide stem. nih.gov

By using (Ac)2-L-Lys-D-Ala-D-Ala as a substrate, researchers can measure the kinetic parameters (such as Km and kcat) of DD-peptidase activity. This allows for a detailed analysis of enzyme efficiency and substrate specificity. unc.edu For example, studies have revealed that while some DD-peptidases show relatively low affinity (high Km) for this small peptide substrate, others are highly specific and reactive. unc.edu Modifying the structure of the peptide substrate and observing the resulting changes in reaction rates provides insight into the specific chemical features required for binding and catalysis within the enzyme's active site. nih.gov This knowledge is fundamental for understanding how these enzymes function and for designing new antibiotics that can effectively inhibit them. nih.gov

Interactive Data Table: Kinetic Parameters for Hydrolysis of Peptidoglycan-Mimetic Peptides by DD-Peptidases This table, with data adapted from Anderson et al., shows the steady-state kinetic parameters for the hydrolysis of N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine and other peptide substrates by DD-peptidases from different Streptomyces species. The data highlights the significant differences in substrate specificity and catalytic efficiency among these enzymes. unc.edu

| Enzyme | Peptide Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹·M⁻¹) |

| Streptomyces R61 | (Ac)₂-L-Lys-D-Ala-D-Ala | 34.5 | 9.8 | 3.5 x 10³ |

| Streptomyces K15 | (Ac)₂-L-Lys-D-Ala-D-Ala | 0.05 | 2.5 | 20 |

| Actinomadura R39 | (Ac)₂-L-Lys-D-Ala-D-Ala | 0.003 | 1.8 | 1.7 |

Probing Antibiotic Resistance Mechanisms

The application of (Ac)2-L-Lys-D-Ala-D-Ala as a biochemical probe is pivotal in elucidating the mechanisms of antibiotic resistance, particularly against glycopeptide antibiotics such as vancomycin. Its structural similarity to the native D-Ala-D-Ala terminus of Lipid II, the peptidoglycan precursor, enables detailed investigation into the molecular basis of resistance.

A primary mechanism of vancomycin resistance involves the alteration of this very terminus. In resistant bacteria, the D-Ala-D-Ala is often replaced by D-alanyl-D-lactate (D-Ala-D-Lac), a modification that dramatically reduces the binding affinity of vancomycin to its target. This alteration is a cornerstone of resistance in formidable pathogens like vancomycin-resistant Enterococci (VRE).

Scientists utilize (Ac)2-L-Lys-D-Ala-D-Ala in a variety of experimental setups to probe these resistance mechanisms. In binding affinity studies, the compound is used to quantify the interaction between vancomycin and its target. By comparing the binding affinity of vancomycin to (Ac)2-L-Lys-D-Ala-D-Ala versus a synthetic analog containing the D-Ala-D-Lac terminus, researchers can precisely measure the impact of this resistance-conferring modification.

Table 1: Comparative Binding Affinities of Vancomycin and its Aglycon to Peptidoglycan Precursor Analogs

| Compound | Ligand | Binding Affinity (Ka, M-1) |

|---|---|---|

| Vancomycin Aglycon | Ac2-L-Lys-D-Ala-D-Ala | 1.7 x 105 |

| Vancomycin Aglycon | Ac2-L-Lys-D-Ala-D-Lac | 1.2 x 102 |

This table illustrates the significant reduction in binding affinity of the vancomycin aglycon for the D-Ala-D-Lac terminus, a hallmark of vancomycin resistance. This data is crucial for understanding the molecular basis of antibiotic evasion.

Furthermore, (Ac)2-L-Lys-D-Ala-D-Ala serves as a crucial substrate in enzymatic assays to characterize the key proteins involved in the resistance pathway, namely VanA and VanX.

Investigating the VanA Ligase:

VanA is a ligase that synthesizes the D-Ala-D-Lac depsipeptide, the very molecule that confers vancomycin resistance. By using D-Ala-D-Ala-containing substrates in kinetic assays, researchers can study the substrate specificity and catalytic efficiency of VanA. While VanA can also synthesize D-Ala-D-Ala, its preference for producing D-Ala-D-Lac under physiological conditions is a key aspect of its role in resistance. Studies have shown that exogenous D-Ala can compete with D-Lac as a substrate for VanA, leading to an increased production of the vancomycin-sensitive D-Ala-D-Ala terminus nih.gov. This highlights the potential for therapeutic strategies that could exploit this substrate competition.

Table 2: Kinetic Parameters of VanA for D-Ala-D-Ala and D-Ala-D-Lac Formation

| Substrate (at subsite 2) | KM (mM) | kcat (min-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| D-Ala (deprotonated) | 0.66 | 550 | 1.4 x 104 |

| D-Lac | 0.69 | 32 | 7.7 x 102 |

This table demonstrates the kinetic preference of the VanA ligase. While the Michaelis constant (KM) is similar for both substrates, the catalytic rate (kcat) is significantly higher for the deprotonated form of D-Ala, indicating its potential as a substrate. However, the low physiological concentration of deprotonated D-Ala favors D-Ala-D-Lac formation.

Characterizing the VanX Dipeptidase:

VanX is a D,D-dipeptidase that plays a critical role in maintaining a high level of vancomycin resistance. Its function is to specifically hydrolyze any D-Ala-D-Ala that is produced by the host's normal cell wall synthesis machinery nih.gov. This action ensures that the peptidoglycan precursors are predominantly terminated with the resistance-conferring D-Ala-D-Lac. Using D-Ala-D-Ala as a substrate in enzymatic assays allows for the detailed characterization of VanX's catalytic activity and its remarkable specificity for the D-Ala-D-Ala dipeptide over the D-Ala-D-Lac depsipeptide nih.gov.

Table 3: Kinetic Parameters for VanX Hydrolysis

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| D-Ala-D-Ala | 0.045 | 150 | 3.3 x 106 |

| D-Ala-D-Lac | - | No activity | - |

This table highlights the exquisite specificity of the VanX dipeptidase. It efficiently hydrolyzes the D-Ala-D-Ala dipeptide while showing no activity towards the D-Ala-D-Lac depsipeptide, a crucial function for maintaining vancomycin resistance.

Structure Activity Relationship Sar Studies of Ac 2 L Lys D Ala D Ala Analogues

Impact of C-Terminal D-Ala Residue Modifications on Binding and Enzymatic Activity

Modifications to the C-terminal D-alanine residue of (Ac)2-L-Lys-D-Ala-D-Ala have profound effects on its binding to receptors like vancomycin (B549263) and its activity as a substrate for D-alanyl-D-alanine peptidases. uliege.be

The carboxylate group of the terminal D-Ala is crucial for strong binding to vancomycin-group antibiotics. This interaction involves the formation of multiple hydrogen bonds with the antibiotic's peptide backbone. nih.gov The terminal carboxyl group must be free for a stable complex to form. researchgate.net

Replacing the terminal D-Ala with a D-Lactate (D-Lac) residue, as seen in vancomycin-resistant bacteria, results in a significant loss of a key hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold decrease in vancomycin binding affinity. nih.govresearchgate.net Similarly, substitution with D-Serine also reduces binding affinity, though to a lesser extent than D-Lac. iucr.org The hydroxyl group of the D-Ser side chain can engage in a halogen bond with a chlorine atom on vancomycin, but the binding site is slightly too small to comfortably accommodate it, leading to a reduction in affinity. iucr.org

From an enzymatic perspective, D-Ala-D-Ala ligases (Ddl) catalyze the formation of the D-Ala-D-Ala dipeptide. nih.gov The enzyme has two binding sites for D-alanine, with the first having a much higher affinity than the second. asm.org The C-terminal D-Ala is essential for recognition by D-alanyl-D-alanine peptidases. High turnover numbers for these enzymes require a D-Ala at the C-terminal position. uliege.be Replacing the terminal D-Ala with other D-amino acids or glycine (B1666218) can be compatible with high turnover numbers in some D-alanyl-D-alanine peptidases, but not all. uliege.be For instance, replacement with D-Ser has been a strategy to create biosensors for vancomycin detection, forming weaker complexes that allow for sensor recycling. ucl.ac.be

| Modification | Effect on Vancomycin Binding | Effect on Enzymatic Activity (D-alanyl-D-alanine peptidase) |

| Esterification of C-terminal carboxyl | Decreased affinity researchgate.net | Substrate activity is lost |

| Amidation of C-terminal carboxyl | Decreased affinity researchgate.net | Substrate activity is lost |

| Replacement of D-Ala with D-Lac | 1000-fold decrease in affinity nih.govresearchgate.net | Not a substrate for D-Ala-D-Ala peptidase; substrate for VanA ligase |

| Replacement of D-Ala with D-Ser | Decreased affinity iucr.org | Can be a substrate, but with lower efficiency ucl.ac.be |

| Replacement of D-Ala with Gly | Decreased affinity uliege.be | Can be a substrate, but with lower efficiency uliege.be |

Influence of Lysine (B10760008) Acetylation and Side-Chain Modifications

Lysine acetylation is a widespread post-translational modification that can regulate enzyme activity. nih.govsemanticscholar.org In the context of aminoacyl-tRNA synthetases, acetylation of specific lysine residues, including those in or near the active site, can significantly inhibit enzymatic activity. nih.govpnas.org This is often due to the neutralization of the positive charge of the lysine side chain, which can be critical for substrate binding or maintaining the proper protein conformation. semanticscholar.org For example, replacing a critical lysine with glutamine, which mimics a constitutively acetylated state, can lead to a completely inactive enzyme. pnas.org

In the context of peptidoglycan structure, the lysine side chain is a key point for the attachment of cross-bridges that link adjacent peptide stems. nih.govbiorxiv.org The nature of these cross-bridges varies between bacterial species. For instance, in Enterococcus faecium, the lysine side chain is modified with D-iso-Aspartate, while in Enterococcus faecalis, it is modified with L-Ala-L-Ala. nih.govbiorxiv.org These modifications are critical for the nucleophilic step in the cross-linking reactions catalyzed by transpeptidases.

Studies using synthetic tripeptide probes with modifications to the lysine side chain have shown that these changes influence their incorporation into the peptidoglycan scaffold. nih.govbiorxiv.org The presence and nature of the cross-bridge are crucial for the peptide to act as an acyl-acceptor in the transpeptidation reaction.

| Modification | Impact on Interaction/Activity |

| Acetylation of ε-amino group of Lysine | Neutralizes positive charge, potentially inhibiting enzymatic activity by affecting substrate binding or protein conformation. nih.govsemanticscholar.orgpnas.org |

| Modification of Lysine side-chain with amino acids (cross-bridge) | Critical for the nucleophilic step in peptidoglycan cross-linking. The nature of the cross-bridge influences the efficiency of the reaction. nih.govbiorxiv.org |

| Replacement of L-Lysine with 6-aminocaproic acid | Suppresses a chiral center, simplifying synthesis for applications like biosensors. ucl.ac.be |

Stereochemical Requirements for Recognition and Catalysis

The stereochemistry of the amino acids in the L-Lys-D-Ala-D-Ala motif is absolutely critical for its recognition by both antibiotics and bacterial enzymes.

The D-Ala-D-Ala terminus is specifically recognized by vancomycin-group antibiotics. nih.gov The stereochemistry of these two residues allows for the formation of a network of five crucial hydrogen bonds with the antibiotic. nih.gov The presence of L-amino acids at the C-terminal or subterminal positions drastically reduces binding affinity. researchgate.net For instance, the replacement of the second D-Ala with L-Ala leads to a significant loss of binding. uliege.be

D-Ala-D-Ala ligases (Ddl) exhibit strict stereospecificity. These enzymes catalyze the ATP-dependent ligation of two D-alanine molecules. nih.gov The enzyme has two distinct binding sites for D-alanine, and the reaction proceeds in an ordered manner where the first D-Ala binds with high affinity, followed by ATP, and then the second D-Ala binds with lower affinity. asm.org The enzyme will not effectively ligate two L-alanine molecules or a D-alanine and an L-alanine.

Similarly, D-alanyl-D-alanine peptidases, the enzymes that cleave the D-Ala-D-Ala bond, also have stringent stereochemical requirements. High turnover numbers require a D-Ala at the second position. uliege.be Replacing D-Ala at this position with L-Ala or even Gly significantly reduces or abolishes substrate activity, often turning the peptide into a competitive inhibitor. uliege.be

| Position | Required Stereochemistry | Consequence of Alteration |

| Lysine | L-configuration preferred researchgate.net | D-configuration is less favorable for binding to vancomycin. researchgate.net |

| Penultimate Alanine (B10760859) | D-configuration required uliege.beresearchgate.net | L-configuration abolishes substrate activity for D-alanyl-D-alanine peptidases and significantly reduces vancomycin binding. uliege.beresearchgate.net |

| Terminal Alanine | D-configuration required uliege.beresearchgate.net | L-configuration abolishes substrate activity for D-alanyl-D-alanine peptidases and significantly reduces vancomycin binding. uliege.beresearchgate.net |

Positional Effects of Amino Acid Substitutions within the Tripeptide

The effects of amino acid substitutions within the (Ac)2-L-Lys-D-Ala-D-Ala tripeptide are highly dependent on the position of the substitution.

Position 1 (L-Lysine): The side chain at this position has a smaller effect on binding to vancomycin compared to the C-terminal residues. researchgate.net However, a long side chain is required for substrate activity in D-alanyl-D-alanine peptidases. uliege.be Substitutions with shorter side chains can convert the peptide into a competitive inhibitor. uliege.be For example, replacing L-Lys with L-Ala still allows for binding but reduces the rate of enzymatic cleavage.

Position 2 (D-Alanine): This position is highly sensitive to substitution. Replacing the D-Ala with Gly has a major negative effect on the binding process to the Zn2+ D-alanyl-D-alanine peptidase and significantly reduces the turnover number for the serine D-alanyl-D-alanine peptidase. uliege.be The methyl side chain of D-Ala appears to be optimal for binding to vancomycin. researchgate.net

Position 3 (D-Alanine): As discussed in section 7.1, this position is crucial for binding to vancomycin. For enzymatic activity, while a D-Ala is required for high turnover in serine D-alanyl-D-alanine peptidases, the Zn2+ enzyme can tolerate other D-amino acids or Gly at this position with high turnover numbers. uliege.be

The following table summarizes the effects of various substitutions on the binding and activity of (Ac)2-L-Lys-D-Ala-D-Ala analogues.

| Position | Substitution | Effect on Binding (Vancomycin) | Effect on Enzymatic Activity (D-alanyl-D-alanine peptidase) |

| 1 (L-Lys) | L-Ala | Minor decrease in affinity | Reduced turnover, potential for competitive inhibition uliege.be |

| 2 (D-Ala) | Gly | Significant decrease in affinity uliege.be | Greatly reduced turnover uliege.be |

| 3 (D-Ala) | D-Ser | Decreased affinity iucr.org | Can be a substrate, but with lower efficiency ucl.ac.be |

| 3 (D-Ala) | Gly | Significant decrease in affinity uliege.be | Can be a substrate for some peptidases uliege.be |

Relationship Between Ligand Rigidity and Binding Affinity

The relationship between the rigidity of a ligand and its binding affinity is a key concept in drug design and molecular recognition. Generally, a more rigid ligand that is pre-organized into its bioactive conformation will have a higher binding affinity because the entropic cost of binding is reduced. rsc.org

Conformational analyses of (Ac)2-L-Lys-D-Ala-D-Ala reveal that its backbone has a tendency to adopt a ring-like shape, with the L-Lys side chain extending outwards. uliege.be This inherent conformational preference can influence its binding to receptors.

Introducing constraints into a peptide, for example through cyclization or stapling, aims to rigidify its structure in the active conformation. mdpi.com This can lead to enhanced bioactivity, improved affinity, and increased resistance to proteolysis. mdpi.comnih.gov However, this is not always the case. If the rigidified conformation does not match the bound conformation, binding can be impeded. rsc.org